Cas no 1197235-86-1 (1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride)
![1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride structure](https://ja.kuujia.com/scimg/cas/1197235-86-1x500.png)
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride
- 1-(3-trifluoromethyl-benzyl)-1 h-pyrazol-4-ylamine
- 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-aminehydrochloride
- 1-(3-Trifluoromethyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride
- 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine hydrochloride
- 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride
-
- インチ: 1S/C11H10F3N3.ClH/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17;/h1-5,7H,6,15H2;1H
- InChIKey: BZUZWPINGMQBCX-UHFFFAOYSA-N
- SMILES: Cl.FC(C1=CC=CC(=C1)CN1C=C(C=N1)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 257
- トポロジー分子極性表面積: 43.8
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589319-1g |
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride |
1197235-86-1 | 97% | 1g |
¥2128.0 | 2023-04-05 | |
Chemenu | CM488573-1g |
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride |
1197235-86-1 | 97% | 1g |
$307 | 2023-03-19 |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride 関連文献
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochlorideに関する追加情報
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride – A Potent Compound for Targeted Therapeutic Applications
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine:hydrochloride is a synthetic compound that has gained significant attention in the pharmaceutical industry due to its unique chemical structure and potential therapeutic applications. This compound, with the chemical formula C16H14F3N3O, is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The presence of a trifluoromethyl group on the phenyl ring and the hydrochloride salt form contribute to its pharmacological properties and stability in biological systems.
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride is synthesized through a multi-step process involving the coupling of aromatic derivatives with pyrazole moieties. The trifluoromethyl substitution on the phenyl ring enhances the compound's lipophilicity, which is critical for its ability to cross cell membranes and exert biological effects. This structural feature also contributes to its metabolic stability, as fluorine atoms are resistant to enzymatic degradation.
Recent studies have highlighted the potential of 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride in modulating inflammatory pathways. Research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for oral administration and improving bioavailability in vivo.
The trifluoromethyl group in 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride also plays a critical role in its interaction with target proteins. Computational studies using molecular docking simulations have shown that this group forms strong electrostatic interactions with hydrophobic pockets in enzymes such as cyclooxygenase-2 (COX-2), which is implicated in pain and inflammation. This binding affinity suggests a potential application in the development of selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Emerging research in Journal of Medicinal Chemistry (2024) has explored the antitumor potential of 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride. Preliminary in vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung carcinoma cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of mitochondrial pathways, as evidenced by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
The hydrochloride salt form of 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine is also being investigated for its potential in neurodegenerative disease research. A study published in Neuropharmacology (2023) reported that this compound may protect neurons from oxidative stress by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD). These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
One of the key advantages of 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride is its ability to act as a dual-action agent, targeting multiple pathways simultaneously. This property is particularly valuable in the treatment of complex diseases where multiple molecular mechanisms are involved. For example, in the context of autoimmune disorders, the compound's ability to modulate both inflammatory and immune response pathways could lead to more effective and targeted therapies.
Recent advancements in drug delivery systems have also opened new avenues for the application of 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride. Researchers are exploring the use of nanocarriers to enhance the compound's bioavailability and reduce systemic toxicity. A study in Advanced Drug Delivery Reviews (2024) demonstrated that encapsulating this compound in liposomes significantly improves its stability in the bloodstream and increases its accumulation in target tissues, such as inflamed joints or tumor sites.
The trifluoromethyl substitution in 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride also contributes to its metabolic profile. Unlike many other compounds, this derivative is resistant to hydrolysis by esterases, which are common enzymes in the liver. This resistance leads to a prolonged half-life in vivo, reducing the frequency of dosing required for therapeutic efficacy.
Despite its promising potential, the development of 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride is still in the early stages of clinical research. However, the compound's unique structural features and the growing body of preclinical evidence suggest that it could become a valuable therapeutic agent in the near future. Ongoing studies are focused on optimizing its pharmacokinetic properties and evaluating its safety profile in animal models.
In conclusion, 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride represents a promising candidate for the treatment of a wide range of diseases, from inflammatory conditions to cancer and neurodegenerative disorders. Its structural advantages, including the trifluoromethyl group and hydrochloride salt form, provide a strong foundation for further research and development. As the pharmaceutical industry continues to explore innovative compounds, the potential applications of this molecule are expected to expand significantly in the coming years.
1197235-86-1 (1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine:hydrochloride) Related Products
- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)
- 1286274-27-8(Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate)
- 1341374-99-9(3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one)
- 17564-73-7(2,5-Dichloro-4-methylbenzonitrile)
- 2548993-17-3(3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)
- 2228247-41-2(methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate)
- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)
- 937598-60-2(4-(2,2-Difluoroethoxy)-3-fluoroaniline)
- 1797935-17-1(N-(cyanomethyl)-N-ethyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide)
- 362490-87-7(1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole)




